molecular formula C14H13N5OS B2826944 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one CAS No. 400074-84-2

5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one

Cat. No.: B2826944
CAS No.: 400074-84-2
M. Wt: 299.35
InChI Key: BJKBNYNHDUNECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a pyridinone core substituted with a benzyl group and a 4-amino-5-sulfanyl-triazolyl moiety. It is synthesized via S-alkylation of 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol precursors under alkaline conditions . The compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), with studies highlighting its low cytotoxicity in mammalian cell lines (Vero-C-1008) at concentrations up to 50 μg/mL .

Properties

IUPAC Name

5-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-benzylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c15-19-13(16-17-14(19)21)11-6-7-12(20)18(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKBNYNHDUNECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common synthetic route includes the acid-promoted condensation reactions between 3-aryl-4-formylsydnones and N-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are structurally modified at the triazole ring (position 3 or 4) and the pyridinone substituents. Key analogs include:

Compound Triazole Substituent Pyridinone Substituent Key Features
5-(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-1,2-dihydropyridin-2-one (Target) 4-amino, 5-sulfanyl 1-benzyl High anti-TB activity (MIC: 0.39–0.78 μM), low cytotoxicity
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (CAS 148372-30-9) 4-allyl, 5-sulfanyl 1-benzyl Structural analog; activity data not reported
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone (CAS 242471-94-9) 4-allyl, 5-sulfanyl 1-(2,4-dichlorobenzyl) Enhanced lipophilicity due to chlorine substituents; no biological data
4-[5-[(Rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT00) 4-methyl, 5-ethoxy-isoxazolyl 3-pyridinyl Designed for stress-related disorders; distinct triazole substitution pattern

Key Observations :

  • Isoxazolyl or pyridinyl modifications shift pharmacological profiles toward neurological applications .
Anti-Tubercular Activity:
Compound MIC against Mtb H37Rv (μM) Cytotoxicity (Vero Cells) Selectivity Index
Target compound (5-(4-amino-5-sulfanyl-...) 0.39–0.78 Non-toxic up to 50 μg/mL >128
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl} derivatives (Compounds 48/49) 0.39–0.78 Non-toxic up to 50 μg/mL >128
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives Not tested Not reported N/A

Notes:

  • The target compound and its thiazole-containing analogs exhibit similar MIC values , suggesting the triazolyl-sulfanyl motif is a key pharmacophore .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves S-alkylation of a triazole-3-thiol precursor with benzyl halides in an alkaline medium (e.g., NaOH/MeOH). Key steps include:

  • Dissolving 4-amino-5-sulfanyl-4H-1,2,4-triazole derivatives in methanol with NaOH.
  • Dropwise addition of benzyl halides at room temperature .
    Yield optimization requires precise stoichiometry (1:1 molar ratio of thiol to alkylating agent) and inert conditions to prevent oxidation of the sulfhydryl group. Characterization via ¹H/¹³C-NMR ensures structural fidelity .

Q. How is the compound characterized to confirm its structural identity?

Standard characterization includes:

  • ¹H/¹³C-NMR : To verify substituent positions and aromatic proton environments.
  • Elemental analysis : Confirms empirical formula matching theoretical values.
  • LC-MS : Validates molecular weight and purity (>95%) .
    For advanced structural elucidation, X-ray crystallography resolves bond angles and confirms the triazole-pyridine linkage .

Q. What are the primary biochemical assays used to evaluate its activity?

A colorimetric diphenolase inhibition assay is commonly employed to test enzyme inhibition (e.g., tyrosinase). Protocols include:

  • Triplicate experiments with varying compound concentrations (e.g., 10–100 µM).
  • Calculation of IC₅₀ values using nonlinear regression .
    Positive controls (e.g., kojic acid) and negative controls (solvent-only) are critical for data validation.

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict its bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target enzymes (e.g., tyrosinase):

  • The triazole sulfur and pyridine nitrogen participate in hydrogen bonding with catalytic Cu²⁺ ions.
  • Substituents (e.g., benzyl group) influence hydrophobic pocket interactions .
    ADME analysis predicts pharmacokinetics, highlighting moderate blood-brain barrier permeability but potential hepatic metabolism via cytochrome P450 .

Q. How do structural modifications (e.g., alkyl/aryl substitutions) affect bioactivity?

  • Benzyl vs. fluorobenzyl : Fluorine substitution enhances binding affinity to hydrophobic enzyme pockets (e.g., 20% increase in tyrosinase inhibition for 4-fluorobenzyl derivatives) .
  • Alkyl chain length : Longer chains (e.g., propyl) reduce solubility, lowering IC₅₀ values by 30–40% compared to methyl groups .
    Structure-activity relationship (SAR) studies should prioritize electron-withdrawing groups (e.g., -NO₂, -Cl) for enhanced electrophilic reactivity .

Q. How should researchers address contradictions in enzyme inhibition data across studies?

Common discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., fixed pH, temperature) to minimize batch effects.
  • Compound purity : Validate via HPLC (>98% purity) to exclude byproducts.
  • Enzyme sources : Use recombinant human tyrosinase instead of mushroom-derived variants for translational relevance .

Q. What experimental designs are recommended for in vivo toxicity profiling?

  • Randomized block designs : Split plots for dose-response (e.g., 10–100 mg/kg) and time-course studies (acute vs. chronic exposure).
  • Endpoint assays : Liver/kidney function markers (ALT, creatinine) and histopathology .
    Include negative controls (vehicle) and positive controls (known hepatotoxins) for comparative analysis .

Methodological Challenges and Solutions

Q. How to improve solubility for in vitro assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • Modify the triazole N-substituent with polar groups (e.g., -OH, -COOH) without compromising activity .

Q. What strategies mitigate oxidative degradation during storage?

  • Store under argon at -20°C in amber vials.
  • Add antioxidants (e.g., 0.1% BHT) to stock solutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.